(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a unique arrangement of functional groups, including nitro, sulfonamide, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[b]thiophene Core: Starting with a suitable thiophene derivative, nitration is performed to introduce the nitro group at the desired position.
Coupling with Benzo[d]thiazole: The nitrobenzo[b]thiophene is then coupled with a benzo[d]thiazole derivative under conditions that favor the formation of the imino linkage.
Introduction of the Sulfonamide Group: Sulfonylation is carried out using sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.
Esterification: The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Aqueous acid or base for hydrolysis.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Amino derivative: From reduction of the nitro group.
Carboxylic acid: From hydrolysis of the ester group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of the nitro and sulfonamide groups.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the sulfonamide group might interact with biological targets through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a methyl group instead of a sulfonamide.
Methyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of both the nitro and sulfonamide groups in (Z)-ethyl 2-(2-((5-nitrobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate makes it unique compared to its analogs. These functional groups can impart distinct chemical reactivity and biological activity, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-(5-nitro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S3/c1-2-31-18(25)10-23-14-5-4-13(34(21,29)30)9-16(14)33-20(23)22-19(26)17-8-11-7-12(24(27)28)3-6-15(11)32-17/h3-9H,2,10H2,1H3,(H2,21,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZIENJTHHZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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